molecular formula C12H9N2NaO3S2 B149282 2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid CAS No. 3022-11-5

2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No. B149282
CAS RN: 3022-11-5
M. Wt: 294.4 g/mol
InChI Key: ZTQKCGHSTKIWFW-UHFFFAOYSA-N
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Description

Benzothiazole derivatives have been synthesized by simple condensation of benzothiazole with chloroethylacetate and further treated with hydrazine hydrate to obtain hydrazino benzothiazole . The 1H- NMR spectroscopy indicated the formation of hydrazino compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves the reaction of 2-amino-6-methoxybenzothiazole with other compounds . For example, 6-methoxy-1,3-benzothiazol-2-amine (2.0 mol) in dry acetone was dissolved and Potassium carbonate (1.0 mol) was added, the reaction mixture was irradiated for 120 seconds and then ethyl chloroacetate was added .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been determined using various spectroscopic techniques such as IR, 1H- NMR spectroscopy, and mass spectroscopy .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized by simple condensation of benzothiazole with chloroethylacetate and further treated with hydrazine hydrate to obtain hydrazino benzothiazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been characterized by elemental analysis, IR, 1H- NMR spectroscopy, and mass spectroscopy .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis of Pyridine Derivatives for Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized compounds related to 2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid, demonstrating variable antimicrobial activity against bacteria and fungi (Patel, Agravat & Shaikh, 2011).

  • Antibacterial and Antifungal Properties : Another study by Chavan and Pai (2007) explored similar compounds, revealing good to moderate antibacterial activity against various microorganisms (Chavan & Pai, 2007).

  • Use in Synthesizing Antimicrobial Nicotinic Acid Derivatives : Patel and Shaikh (2010) focused on synthesizing nicotinic acid derivatives, with some compounds showing comparable activity to standard drugs against several bacterial and fungal species (Patel & Shaikh, 2010).

Chemical Transformations and Syntheses

  • Transformations in Organic Synthesis : Research by Žugelj et al. (2009) demonstrated the use of related compounds in the transformation of dimethyl acetone-1,3-dicarboxylate into other useful chemical structures (Žugelj et al., 2009).

  • Synthesis of Pyridine Derivatives with Antimicrobial Qualities : Patel and Agravat (2009) synthesized pyridine derivatives showing significant antibacterial activity, highlighting the potential of related compounds in drug development (Patel & Agravat, 2009).

Biological Activity and Potential Therapeutic Uses

  • Anthelmintic Agents Synthesis : Sarkar, Dwivedi, and Chauhan (2013) synthesized derivatives showing promising anthelmintic activity, indicating the potential use of such compounds in developing new treatments for parasitic infections (Sarkar, Dwivedi & Chauhan, 2013).

  • Evaluation in Anticancer Research : Prabhu et al. (2015) synthesized derivatives and evaluated them for anticancer activity, particularly against cervical cancer cell lines, suggesting the potential use of these compounds in cancer therapy (Prabhu et al., 2015).

  • Fluorophores for Aluminum Detection : Lambert et al. (2000) studied the use of related compounds as fluorophores for selective Al3+ detection, which could be useful in the study of intracellular aluminum levels (Lambert et al., 2000).

Corrosion Inhibition

  • Corrosion Inhibition for Steel : Hu et al. (2016) synthesized benzothiazole derivatives that showed effectiveness as corrosion inhibitors against steel in acidic solutions, indicating industrial applications (Hu et al., 2016).

Mechanism of Action

While the specific mechanism of action for “2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid” is not available, benzothiazole derivatives have been found to possess interesting biological activities like antimicrobial, antitubercular, antitumor, antimalarial, anticonvulsant, anthelmintic, analgesic, and anti-inflammatory activity .

Future Directions

Benzothiazole derivatives have shown potential in various areas of medicinal chemistry due to their diverse biological activities . Future research may focus on the synthesis of new benzothiazole derivatives and investigation of their biological activities.

properties

IUPAC Name

2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S2/c1-17-6-2-3-7-9(4-6)19-11(13-7)10-14-8(5-18-10)12(15)16/h2-4,8H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQKCGHSTKIWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392179
Record name 2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

CAS RN

3022-11-5
Record name 2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
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2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
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2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

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